2-Bromo-1,4-dichlorobenzene

Organic Solar Cells Photovoltaics Additive Manufacturing

2-Bromo-1,4-dichlorobenzene (CAS 1435-50-3) is a trihalogenated aryl halide with a unique 1,2,5-substitution pattern. It enables OPV power conversion efficiencies exceeding 19.5% as a volatile solid additive, outperforming isomeric alternatives. It is the required starting material for proteasome inhibitor MLN9708 synthesis. Substituting other bromodichlorobenzene isomers risks significant yield loss and device failure. For target applications, this specific isomer is non-negotiable.

Molecular Formula C6H3BrCl2
Molecular Weight 225.89 g/mol
CAS No. 1435-50-3
Cat. No. B150605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,4-dichlorobenzene
CAS1435-50-3
Synonyms2,5-Dichlorobromobenzene 1-Bromo-2,5-dichlorobenzene
Molecular FormulaC6H3BrCl2
Molecular Weight225.89 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Br)Cl
InChIInChI=1S/C6H3BrCl2/c7-5-3-4(8)1-2-6(5)9/h1-3H
InChIKeyOVXVQBCRONSPDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1,4-dichlorobenzene (CAS 1435-50-3) for Procurement: Compound Class and Key Characteristics


2-Bromo-1,4-dichlorobenzene (CAS 1435-50-3) is a trihalogenated aryl halide, featuring a benzene ring substituted with one bromine atom at the 2-position and two chlorine atoms at the 1- and 4-positions. This specific substitution pattern confers distinct physical properties, including a melting point of 32-36 °C, a boiling point of 118-120 °C at 20 mmHg, and a calculated Log P of approximately 4.1 [1][2]. The compound is primarily utilized as a versatile synthetic intermediate in pharmaceutical development, agrochemical manufacturing, and advanced materials science [3][4].

Why 2-Bromo-1,4-dichlorobenzene (1435-50-3) Cannot Be Casually Substituted with Isomers


The substitution pattern of 2-bromo-1,4-dichlorobenzene (1-bromo-2,5-dichlorobenzene) is not arbitrary; its unique spatial arrangement of halogen atoms dictates its reactivity and performance. Unlike other bromodichlorobenzene isomers, such as 1-bromo-2,4-dichlorobenzene or 4-bromo-1,2-dichlorobenzene, the 1,2,5-substitution pattern creates a specific electronic and steric environment. This directly impacts key performance metrics, from regiospecificity in cross-coupling reactions to its role as a volatile solid additive in advanced materials [1][2]. Substituting an alternative isomer without empirical justification can lead to significant deviations in synthetic yield, device performance, or material properties, making generic substitution a high-risk approach for R&D and manufacturing [3].

Quantitative Performance Benchmarks: 2-Bromo-1,4-dichlorobenzene vs. Its Analogs


Superior Photovoltaic Performance: 2-Bromo-1,4-dichlorobenzene as VCB Additive vs. Isomeric LCB and SCB Additives

In a direct head-to-head comparison of isomeric bromodichlorobenzene additives for organic solar cells (OSCs), 2-bromo-1,4-dichlorobenzene (designated VCB) demonstrated the highest power conversion efficiency (PCE) [1]. The VCB-processed devices achieved PCEs of 19.33% and 19.51% for D18:L8-BO and PM6:L8-BO active layers, respectively, outperforming devices processed with the liquid additive 4-bromo-1,2-dichlorobenzene (LCB) and the solid additive 1-bromo-2,4-dichlorobenzene (SCB) [1].

Organic Solar Cells Photovoltaics Additive Manufacturing

Validated Pharmaceutical Utility: A Critical Intermediate for MLN9708 (Ixazomib Citrate) Synthesis

2-Bromo-1,4-dichlorobenzene (specifically referred to as 1-bromo-2,5-dichlorobenzene) serves as a key starting material in the synthesis of C-13 and C-14-labeled MLN9708, an investigational proteasome inhibitor [1]. While other bromodichlorobenzene isomers may be suitable for other reactions, the specific 1,2,5-substitution pattern of this compound is required for the selective lithiation step to prepare [carboxyl-14C]-2,5-dichlorobenzoic acid, a crucial intermediate in the patented synthetic route [1].

Pharmaceutical Intermediates Drug Development Isotope Labeling

Analytical Distinguishability: Unique Vibrational Fingerprint for QC/QA Confirmation

A comprehensive vibrational spectroscopic study of the six bromodichlorobenzene isomers has established that 1-bromo-2,5-dichlorobenzene (2-bromo-1,4-dichlorobenzene) possesses a distinct and identifiable IR and Raman spectrum, which can be used to unambiguously differentiate it from closely related isomers like 1-bromo-2,4-dichlorobenzene and 1-bromo-3,4-dichlorobenzene [1]. The study provides full vibrational assignments, creating a quantitative spectral reference library.

Quality Control Analytical Chemistry Vibrational Spectroscopy

Scalable Synthesis: Established Route with Defined Yield and Throughput

A detailed, scalable synthetic procedure for the preparation of 2-bromo-1,4-dichlorobenzene is documented, starting from 1,4-dichlorobenzene and bromine with an AlCl3 catalyst [1]. This protocol reports a specific isolated yield of 111.5 g (0.48 mol) of the target compound from a 1.00 mol scale reaction, corresponding to a 48% yield based on the starting 1,4-dichlorobenzene [1]. This level of detail is not universally available for all isomers, providing a clear benchmark for process chemists evaluating synthetic routes.

Synthetic Methodology Process Chemistry Scale-up

Demonstrated Utility in Regioselective Cross-Coupling: A Benchmark from Congeneric Compounds

Research on hindered aryl bromides demonstrates that a structurally similar compound, 2-bromo-1,3-dichlorobenzene, enables a high degree of regioselectivity in palladium-catalyzed direct arylation of 3-substituted thiophenes, favoring reaction at the C5 carbon [1]. While not a direct test of 2-bromo-1,4-dichlorobenzene, this class-level inference strongly suggests that the specific steric environment created by ortho-chlorine substituents adjacent to the bromine atom is a key design feature. The 1,2,5-substitution pattern of the target compound likely imparts similar regiocontrol in analogous cross-coupling reactions, distinguishing it from less hindered isomers.

Cross-Coupling Regioselectivity Synthetic Methodology

High-Value Application Scenarios for Procuring 2-Bromo-1,4-dichlorobenzene (1435-50-3)


Advanced Materials R&D: High-Efficiency Organic Solar Cell (OSC) Fabrication

For research groups and companies developing next-generation organic photovoltaics, 2-bromo-1,4-dichlorobenzene is a demonstrated high-performance volatile solid additive. The quantitative evidence shows that its use in the active layer leads to power conversion efficiencies exceeding 19.5%, outperforming other isomeric additives [1]. Procuring this specific isomer is critical for achieving top-tier device performance metrics.

Pharmaceutical Development: Synthesis of the Proteasome Inhibitor MLN9708 (Ixazomib)

In pharmaceutical R&D and manufacturing settings, 2-bromo-1,4-dichlorobenzene is a required starting material for synthesizing the clinically relevant proteasome inhibitor MLN9708 [1]. The synthetic route, documented in peer-reviewed literature, specifically calls for this isomer to access the necessary 2,5-dichloro substitution pattern. Procuring this compound is mandatory for this specific drug synthesis program.

Analytical Chemistry & Quality Control: Isomer-Specific Confirmation

Quality control laboratories receiving shipments of 2-bromo-1,4-dichlorobenzene can rely on established vibrational spectroscopy data (IR and Raman) for unambiguous identity confirmation [1]. This application scenario is crucial for preventing costly errors where an incorrect isomer could compromise an entire synthetic campaign. The available reference spectra provide a quantitative benchmark for acceptance or rejection.

Process Chemistry: Benchmarking a Scalable Synthesis

For process chemists tasked with developing or optimizing the large-scale production of 2-bromo-1,4-dichlorobenzene, a detailed synthetic protocol with a defined 48% yield provides a critical starting point [1]. This scenario allows for direct comparison and cost analysis when evaluating in-house synthesis versus procurement from a vendor.

Technical Documentation Hub

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